molecular formula C12H15NO2 B13628442 5-Mesityloxazolidin-2-one

5-Mesityloxazolidin-2-one

Cat. No.: B13628442
M. Wt: 205.25 g/mol
InChI Key: PUZFDOKYVJUOMW-UHFFFAOYSA-N
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Description

5-Mesityloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound features a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mesityloxazolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . This method is efficient and yields high amounts of the desired product. Another method involves the halocyclofunctionalization of allyl-carbamates, which provides high regio- and stereocontrol .

Industrial Production Methods

Industrial production of this compound typically involves the use of ionic liquids as promoting media for the fixation of carbon dioxide. This method is clean and efficient, utilizing propargylic alcohols, amines, and carbon dioxide catalyzed by copper(I) under mild conditions .

Chemical Reactions Analysis

Types of Reactions

5-Mesityloxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like aryl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .

Mechanism of Action

The mechanism of action of 5-Mesityloxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is similar to the mechanism of action of linezolid, where the compound binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex . This inhibition effectively stops bacterial reproduction and growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its versatility in undergoing various chemical reactions and its potential use as a chiral auxiliary make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-(2,4,6-trimethylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO2/c1-7-4-8(2)11(9(3)5-7)10-6-13-12(14)15-10/h4-5,10H,6H2,1-3H3,(H,13,14)

InChI Key

PUZFDOKYVJUOMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CNC(=O)O2)C

Origin of Product

United States

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